molecular formula C8H12N2O2 B120838 3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one CAS No. 142327-87-5

3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one

Cat. No.: B120838
CAS No.: 142327-87-5
M. Wt: 168.19 g/mol
InChI Key: CZXGNKRHSMDSMT-UHFFFAOYSA-N
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Description

3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-methylpyridin-2(1H)-one with an aldehyde in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and substituted pyridine compounds.

Scientific Research Applications

3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key signaling molecules and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-methylpyridin-2(1H)-one
  • 5-(1-hydroxyethyl)-6-methylpyridin-2(1H)-one
  • 3-amino-5-methylpyridin-2(1H)-one

Uniqueness

3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-amino-5-(1-hydroxyethyl)-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3,5,11H,9H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXGNKRHSMDSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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